Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H8ClF3N2O2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, a trifluoromethyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This is usually achieved through the use of trifluoromethylating agents.
Esterification: The carboxylate ester is formed by reacting the intermediate with an appropriate alcohol, such as ethanol
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in batches with careful monitoring of temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Hydrolysis: Where the ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Hydrolysis: Usually carried out under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Cellular Pathways: The compound can influence various cellular pathways, leading to its observed effects
Comparison with Similar Compounds
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the hydrobromide component.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: The carboxylic acid form of the compound.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide: The amide derivative
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Biological Activity
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClF₃N₂O₂
- Molecular Weight : 292.65 g/mol
- CAS Number : 353258-35-2
- IUPAC Name : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Antiviral Properties
Recent studies have indicated that compounds similar to ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as Ebola (EBOV) and chikungunya (CHIKV) in vitro. These compounds act as selective inhibitors of AAK1 and GAK, which are promising antiviral drug targets .
Anticancer Activity
Research has demonstrated that this class of compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly lower toxicity towards non-cancerous cells . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study on Antiviral Efficacy
In a study assessing the antiviral efficacy of related imidazo[1,2-a]pyridine compounds, researchers found that specific derivatives had rapid antiviral activity with minimal cytotoxicity. The EC₅₀ values for these compounds were closely aligned with their EC₉₀ values, indicating a strong potential for therapeutic use against viral infections .
Anticancer Research
A pharmacodynamic study involving BALB/c nude mice injected with MDA-MB-231 cells revealed that treatment with a derivative of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine resulted in significant inhibition of lung metastasis compared to known standards like TAE226. The results underscored the compound's potential as an effective anti-metastatic agent in TNBC models .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Entry : By targeting AAK1 and GAK kinases, these compounds can disrupt the viral life cycle at early stages.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes to its anticancer properties.
Properties
Molecular Formula |
C11H9BrClF3N2O2 |
---|---|
Molecular Weight |
373.55 g/mol |
IUPAC Name |
ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H8ClF3N2O2.BrH/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8;/h3-5H,2H2,1H3;1H |
InChI Key |
LLUFARIEPLVNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F.Br |
Origin of Product |
United States |
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